molecular formula C17H15BrClNO4 B2809386 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide CAS No. 1396884-76-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide

Cat. No. B2809386
CAS RN: 1396884-76-6
M. Wt: 412.66
InChI Key: XDKSACJZEFAFTJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the benzo[d][1,3]dioxol-5-yl moiety suggests that it might have similar properties to other compounds with this group, such as certain types of synthetic drugs or pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s common for benzamide derivatives to undergo reactions at the amide group or the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and reactivity would be determined through experimental analysis. These properties would be influenced by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety assessments would need to be conducted to determine these .

Future Directions

The future research directions could involve studying the compound’s potential uses, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new drugs or materials .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSACJZEFAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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